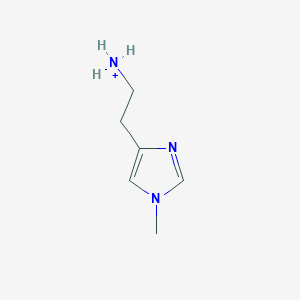

N(tele)-methylhistaminium

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12N3+ |

|---|---|

Molecular Weight |

126.18 g/mol |

IUPAC Name |

2-(1-methylimidazol-4-yl)ethylazanium |

InChI |

InChI=1S/C6H11N3/c1-9-4-6(2-3-7)8-5-9/h4-5H,2-3,7H2,1H3/p+1 |

InChI Key |

FHQDWPCFSJMNCT-UHFFFAOYSA-O |

Canonical SMILES |

CN1C=C(N=C1)CC[NH3+] |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation

Precursor Substrates and Cofactors

The biosynthesis of N(tele)-methylhistaminium is dependent on the availability of a specific substrate and a methyl group donor.

Histamine (B1213489) serves as the direct precursor for the formation of this compound. sigmaaldrich.comnih.gov In this biochemical transformation, histamine undergoes methylation on the imidazole (B134444) nitrogen atom that is furthest from the ethylamine (B1201723) side chain, referred to as the "tele" or Nτ position. sigmaaldrich.com This reaction is a primary pathway for terminating the physiological actions of histamine. nih.govspringernature.com Histamine itself is a biogenic amine involved in a wide range of physiological and pathological processes, including allergic reactions and neurotransmission. nih.govsigmaaldrich.com The enzymatic conversion to this compound represents a key step in its metabolic degradation. wikipedia.orgsigmaaldrich.com

The methyl group required for the conversion of histamine to this compound is supplied by the cofactor S-Adenosyl-L-Methionine (SAM or AdoMet). wikipedia.orgsigmaaldrich.comnih.gov SAM is a universal methyl donor involved in numerous metabolic reactions throughout the body. nih.govreddit.com In this specific reaction, the enzyme histamine N-methyltransferase facilitates the transfer of a methyl group (-CH3) from SAM to the histamine molecule. wikipedia.orgcreative-enzymes.com This process converts SAM into S-adenosyl-L-homocysteine (SAH). wikipedia.orgnih.gov

Catalytic Role of Histamine N-Methyltransferase (HNMT)

The synthesis of this compound from histamine is exclusively catalyzed by the enzyme Histamine N-Methyltransferase (HNMT). sigmaaldrich.comnovusbio.com

HNMT is a cytosolic enzyme responsible for the intracellular inactivation of histamine through methylation. nih.govnih.gov It is the primary enzyme for histamine metabolism in the mammalian brain and plays a significant role in regulating the airway response to histamine. nih.govnih.govacs.org The enzyme transfers a methyl group from the cofactor S-adenosyl-L-methionine to histamine, resulting in the formation of this compound (also referred to as Nτ-methylhistamine) and S-adenosyl-L-homocysteine. wikipedia.orgnih.gov

Kinetic studies of HNMT reveal specific affinities for its substrates. The Michaelis constant (Kₘ), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), provides insight into these affinities. Research on recombinant human HNMT has determined the apparent Kₘ values for both histamine and the methyl donor, S-Adenosyl-L-Methionine (AdoMet). nih.gov

Mechanistic studies suggest that the reaction follows an ordered sequential mechanism. nih.gov Pre-steady-state kinetic analyses have shown that the methyl donor, S-Adenosyl-L-Methionine, is the first substrate to bind to the enzyme. nih.gov The binding of histamine occurs subsequently, forming a productive ternary complex. A complex formed between HNMT and histamine alone is nonproductive and must dissociate to allow for the initial binding of AdoMet. nih.gov

Table 1: Kinetic Parameters of Human Histamine N-Methyltransferase (HNMT)

| Substrate | Apparent Kₘ (μM) | Enzyme Variant | Temperature (°C) | pH |

|---|---|---|---|---|

| Histamine | 5.47 | Not Specified | 25 | 8.0 |

| Histamine | ~1.3-fold higher | Ile105 Variant | 25-45 | Not Specified |

Data sourced from UniProt and a study on polymorphic forms of human HNMT. nih.govuniprot.org

The enzymatic activity of HNMT is subject to regulation by its own product, N(tele)-methylhistamine. sigmaaldrich.com This phenomenon, known as product inhibition, means that as the concentration of N(tele)-methylhistamine increases, it can bind to the enzyme and inhibit its activity, creating a negative feedback loop. wikipedia.orgsigmaaldrich.com Studies on rat brain HNMT have confirmed this inhibitory effect. springernature.com This regulation is a common feature in metabolic pathways, preventing the excessive accumulation of a product. In vitro studies have also demonstrated that 1,4-(tele)-methylhistamine can effectively inhibit the activity of HNMT. researchgate.net

Metabolic Pathways and Enzymatic Degradation

Oxidative Deamination by Monoamine Oxidase B (MAO-B)

The initial and rate-limiting step in the degradation of N(tele)-methylhistaminium is its oxidative deamination, a reaction catalyzed by Monoamine Oxidase B (MAO-B). sigmaaldrich.commdpi.comnih.gov This enzyme, located on the outer mitochondrial membrane, plays a significant role in the metabolism of various biogenic amines, including neurotransmitters. mdpi.comneurotorium.org In the context of histamine (B1213489) metabolism, MAO-B acts on N(tele)-methylhistamine, the product of histamine methylation by histamine-N-methyltransferase (HNMT). sigmaaldrich.comnih.gov This enzymatic action converts N(tele)-methylhistamine into N-methylimidazole acetaldehyde. nih.gov

Substrate Specificity and Affinity of MAO-B for N(tele)-Methylhistamine

Monoamine Oxidase B exhibits a pronounced substrate specificity, favoring N(tele)-methylhistamine over histamine itself. mdpi.comnih.gov This selectivity is intriguing given that the two compounds differ only by a single methyl group located away from the reactive ethylamino center. mdpi.comirb.hr Experimental data has shown that the in-vitro oxidation of N-methylhistamine by MAO-B is approximately 10 times faster than that of histamine. nih.gov

The Michaelis constant (Km), a measure of substrate affinity, further highlights this preference. For N(tele)-methylhistamine, the Km value has been precisely measured at 166.0 ± 8.1 μM. mdpi.com In contrast, the Km for histamine with MAO-B is significantly higher, estimated to be around 4000 μM, indicating a much lower affinity. mdpi.com This difference in affinity and reaction rate underscores why the primary pathway for histamine degradation in the brain involves initial methylation followed by MAO-B-catalyzed oxidation. mdpi.comnih.gov

Computational studies have provided further insights into this selectivity. Molecular dynamics simulations and quantum mechanical cluster calculations suggest that the hydrophobic nature of the MAO-B active site plays a crucial role. irb.hrresearchgate.net The higher hydrophobicity of N-methylhistamine compared to histamine leads to a more favorable binding orientation within the active site, facilitated by interactions with hydrophobic residues such as Ile199, Leu171, and Leu328. nih.govirb.hrresearchgate.net This proper positioning is essential for the subsequent chemical reaction. irb.hr

Mechanistic Insights into MAO-B Catalysis (e.g., Hydride Transfer)

The catalytic mechanism of MAO-B in the oxidation of N(tele)-methylhistamine involves a rate-limiting hydride transfer step. nih.govirb.hr In this process, a hydride ion (a proton and two electrons) is transferred from the α-carbon of the substrate's ethylamino group to the N5 atom of the flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site. irb.hrresearchgate.net

Multiscale simulations have clarified the reasons for MAO-B's preference for N-methylhistamine. nih.gov These studies demonstrate that solvation effects are a key determinant of reactivity. nih.gov In an aqueous solution, the transition state for histamine oxidation is better solvated, leading to a lower energy barrier. nih.gov However, within the hydrophobic environment of the MAO-B active site, the situation is reversed. nih.gov The increased hydrophobicity of N-methylhistamine results in fewer water molecules at the active site. nih.gov This reduction in water molecules decreases the dielectric shielding of the preorganized catalytic electrostatic environment provided by the enzyme, making it more efficient for the oxidation of N-methylhistamine. nih.gov

Quantum mechanical studies have further supported the hydride transfer mechanism as the most plausible pathway for the degradation of monoamines by MAO-B. irb.hr These computational models show a lower activation free energy for the oxidation of N-methylhistamine compared to histamine, which is in excellent agreement with experimental kinetic data. nih.govresearchgate.net

Subsequent Oxidation to tele-Methylimidazoleacetic Acid (t-MIAA)

Following the initial oxidative deamination of N(tele)-methylhistamine by MAO-B, the resulting intermediate, N-methylimidazole acetaldehyde, is rapidly oxidized to tele-methylimidazoleacetic acid (t-MIAA). sigmaaldrich.comnih.govnih.gov This subsequent oxidation is catalyzed by the enzyme aldehyde dehydrogenase (ALDH). sigmaaldrich.com

t-MIAA is the final major end product of histamine metabolism in the brain. nih.govnih.gov Its formation is a clear indicator of histamine turnover, and its levels in cerebrospinal fluid (CSF) and urine can be used as a marker for histaminergic activity. hmdb.canih.gov Studies have shown that a significant portion, as much as 70 to 80 percent, of metabolized histamine is excreted in the urine as t-MIAA. hmdb.ca

Interplay with Other Amine Oxidases (e.g., Diamine Oxidase in Peripheral Metabolism)

While MAO-B is the primary enzyme for N(tele)-methylhistamine degradation in the brain, other amine oxidases, such as diamine oxidase (DAO), play a significant role in histamine metabolism in peripheral tissues. mdpi.comnih.gov DAO, also known as histaminase, is a cytosolic enzyme that primarily acts on extracellular histamine. mdpi.comresearchgate.net It catalyzes the direct oxidative deamination of histamine to imidazole (B134444) acetaldehyde. nih.govwikipedia.org

N(tele)-methylhistamine is also a substrate for semicarbazide-sensitive amine oxidases (SSAOs), which include DAO. sigmaaldrich.com However, the primary role of DAO is in the direct degradation of histamine, particularly in the gastrointestinal tract. mdpi.com In contrast, histamine itself is a poor substrate for MAO enzymes. sigmaaldrich.com

The metabolic fate of histamine is thus dependent on the tissue and the relative activities of HNMT, MAO-B, and DAO. sigmaaldrich.com In the brain, where DAO levels are low, the methylation pathway followed by MAO-B oxidation is dominant. mdpi.comnih.gov In peripheral tissues, both the direct oxidation by DAO and the methylation pathway contribute to histamine clearance. sigmaaldrich.com Inhibition of one metabolic route can lead to the shunting of histamine to another pathway. sigmaaldrich.com For instance, inhibition of HNMT can result in an increased formation of imidazoleacetic acid (IAA), the product of direct histamine oxidation, even in the brain. mdpi.comebi.ac.uk

Comparative Analysis of Metabolic Fates Across Species and Tissues

The metabolic pathways of histamine and its metabolites, including this compound, exhibit significant variations across different species and even between different tissues within the same species. sigmaaldrich.com

In mammals, the propensity for histamine to be either methylated by HNMT or directly oxidized by DAO varies. sigmaaldrich.com However, a consistent finding across all mammals is that under physiological conditions, histamine in the brain is predominantly methylated. sigmaaldrich.com

Studies in rats have shown that the brain contains both t-MH and t-MIAA. nih.gov In rats with portocaval anastomosis, a model for hepatic encephalopathy, there is a significant increase in brain t-MH concentration and urinary excretion of t-MIAA, indicating enhanced histamine catabolism. nih.gov In mice, ethanol (B145695) administration has been shown to increase the steady-state levels of N(tele)-methylhistamine in the hypothalamus. oup.com

In humans, t-MIAA is the major and specific metabolite of histamine, and its urinary excretion is a reliable indicator of histamine turnover. hmdb.ca The levels of t-MH and t-MIAA in cerebrospinal fluid can provide insights into central histaminergic metabolism. nih.gov Human liver homogenates have been shown to metabolize N(tele)-methylhistamine to t-MIAA, a reaction inhibited by the specific MAO-B inhibitor deprenyl. nih.gov This confirms that N(tele)-methylhistamine is a specific substrate for human MAO-B. nih.gov

The expression of the key metabolic enzymes also varies by tissue. HNMT is highly expressed in the liver and brain, while MAO-B is found in the liver and to a lesser extent in other tissues. mdpi.com DAO is primarily found in the intestines, placenta, and kidneys. researchgate.net This differential expression pattern dictates the primary route of histamine and this compound metabolism in each tissue.

Table 1: Key Compounds in the Metabolism of this compound

| Compound Name | Abbreviation | Role |

|---|---|---|

| N(tele)-methylhistamine | t-MH | Substrate for MAO-B |

| Monoamine Oxidase B | MAO-B | Enzyme catalyzing oxidative deamination |

| tele-Methylimidazoleacetic Acid | t-MIAA | Final metabolite |

| Diamine Oxidase | DAO | Enzyme in peripheral histamine metabolism |

| Histamine-N-methyltransferase | HNMT | Enzyme that methylates histamine |

| Aldehyde Dehydrogenase | ALDH | Enzyme that oxidizes N-methylimidazole acetaldehyde |

| Flavin Adenine Dinucleotide | FAD | Cofactor in MAO-B catalysis |

| Imidazoleacetic Acid | IAA | Metabolite from direct histamine oxidation |

| Histamine | Precursor to N(tele)-methylhistamine |

Biological Significance and Functional Modulations

Role in Histidine Metabolic Pathways

N(tele)-methylhistaminium is a key product within the histidine metabolic pathway. nih.gov In humans and other mammals, histamine (B1213489) is synthesized from the amino acid L-histidine. nih.gov Once released, histamine undergoes metabolism through two primary routes. The predominant pathway in the central nervous system involves methylation. nih.gov The enzyme histamine N-methyltransferase (HMT) catalyzes the transfer of a methyl group to the tele nitrogen atom of the imidazole (B134444) ring of histamine, forming N(tele)-methylhistamine. nih.govechelon-inc.com This metabolite is then further oxidized by monoamine oxidase B (MAO-B) to produce tele-methylimidazoleacetic acid (t-MIAA). nih.govnih.gov The formation of N(tele)-methylhistamine is therefore a critical step in the catabolism and inactivation of histamine, particularly within the brain. nih.govplos.org Alterations in this metabolic pathway have been observed in certain disease states, such as autosomal dominant polycystic kidney disease (ADPKD), where urinary levels of N-methylhistamine are found to be increased. nih.gov

Table 1: Key Steps in the Histamine Methylation Pathway

| Precursor | Enzyme | Product | Subsequent Metabolite |

|---|---|---|---|

| Histamine | Histamine N-methyltransferase (HMT) | N(tele)-methylhistamine | tele-methylimidazoleacetic acid (t-MIAA) |

Modulatory Effects on Histamine Signaling Pathways

The influence of this compound on histamine signaling is primarily indirect, stemming from its status as a metabolite whose concentration reflects the activity of histamine release and receptor function, rather than acting as a potent ligand itself.

Histamine exerts its diverse effects by binding to four distinct G protein-coupled receptors: H1, H2, H3, and H4. frontiersin.org N(tele)-methylhistamine is generally considered an inactive metabolite with significantly lower affinity for these receptors compared to histamine. plos.org

H1 Receptor: Primarily involved in allergic and inflammatory responses, causing effects like smooth muscle contraction and increased vascular permeability. wikipedia.orgpixorize.com There is no significant evidence to suggest that this compound is a direct agonist or antagonist at the H1 receptor.

H2 Receptor: Famously involved in the stimulation of gastric acid secretion, H2 receptors are also found on smooth muscle and endothelial cells. wikipedia.orgmdpi.comfrontiersin.org this compound is not known to have significant activity at this receptor.

H3 Receptor: This receptor functions mainly as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. ceu.eswikipedia.org Consequently, the activity of the H3 receptor inversely modulates the production of N(tele)-methylhistamine. nih.gov Antagonists of the H3 receptor, such as thioperamide, block this feedback inhibition, leading to increased histamine release and a subsequent rise in the levels of its metabolite, N(tele)-methylhistamine. nih.govnih.gov

H4 Receptor: Expressed predominantly on hematopoietic cells like mast cells and eosinophils, the H4 receptor plays a role in immune and inflammatory processes. ebi.ac.ukjwatch.org While specific agonists like 4-methylhistamine (B1206604) are used to study this receptor, N(tele)-methylhistamine is not considered a primary ligand for H4R. frontiersin.orgmdpi.com

Research indicates that N(tele)-methylhistamine is an inactive metabolite, and its levels are seen as a reflection of neuronal histamine activity rather than a direct cause of receptor activation. plos.org Its affinity for the four histamine receptor subtypes is substantially lower than that of histamine. The most significant relationship is with the H3 receptor, where the receptor's activity regulates the rate of histamine turnover into N(tele)-methylhistamine. ceu.esnih.gov For instance, studies with H3 receptor antagonists show they can increase brain levels of N(tele)-methylhistamine by enhancing histamine release, highlighting the metabolite's role as an indicator of presynaptic receptor modulation. nih.gov

Table 2: Comparative Role of Histamine vs. This compound at Receptor Subtypes

| Receptor | Primary Function of Histamine Activation | Role of this compound |

|---|---|---|

| H1 | Allergic reactions, vasodilation, bronchoconstriction frontiersin.orgpixorize.com | Considered an inactive metabolite. |

| H2 | Gastric acid secretion, vascular permeability frontiersin.orgwikipedia.org | Considered an inactive metabolite. |

| H3 | Autoreceptor; inhibits histamine synthesis & release wikipedia.org | Levels are inversely modulated by H3 receptor activity. nih.gov |

| H4 | Immune modulation, inflammation, chemotaxis frontiersin.orgebi.ac.uk | Considered an inactive metabolite. |

This compound as an Indicator of Histamine Release Dynamics

One of the most significant clinical and research applications of this compound is its use as a stable biomarker for histamine release. ebi.ac.uknih.gov Histamine itself has a very short half-life in circulation (approximately one minute), making it difficult to measure accurately following a biological event. sheffieldlaboratorymedicine.nhs.uk In contrast, N(tele)-methylhistamine is a more stable end product that is excreted by the kidneys. sheffieldlaboratorymedicine.nhs.uk

Its concentration in plasma and urine correlates well with systemic histamine release, making it a reliable indicator for diagnosing conditions involving mast cell or basophil activation, such as anaphylaxis and mastocytosis. ebi.ac.uksheffieldlaboratorymedicine.nhs.uk Studies have shown that in patients experiencing systemic anaphylactic or anaphylactoid reactions, both histamine and N(tele)-methylhistamine concentrations are elevated, but the determination of the metabolite is less prone to artifacts. ebi.ac.uk

Table 3: Histamine vs. This compound as Biomarkers

| Feature | Histamine | This compound |

|---|---|---|

| Half-life | Very short (~1 minute) sheffieldlaboratorymedicine.nhs.uk | Stable end product sheffieldlaboratorymedicine.nhs.uk |

| Measurement | Difficult due to instability | Easier to quantify reliably sheffieldlaboratorymedicine.nhs.uk |

| Clinical Use | Less reliable | Good parameter for histamine release in allergic reactions ebi.ac.uknih.gov |

Contributions to Central Histaminergic System Activity

Within the central nervous system (CNS), N(tele)-methylhistamine serves as a crucial index of histaminergic system activity. nih.gov Its levels in cerebrospinal fluid (CSF) are measured to infer the rate of histamine release and metabolism in the brain. nih.govnih.gov

Elevated levels of N(tele)-methylhistamine in the CSF have been linked to increased central histaminergic activity in patients with chronic schizophrenia. ebi.ac.uknih.gov One study found that the mean level of the metabolite in schizophrenic patients was 2.6 times higher than in controls, and these levels correlated with positive symptom scores. ebi.ac.uk Conversely, in neurodegenerative conditions like Alzheimer's disease, where the histamine-producing neurons in the tuberomamillary nucleus degenerate, CSF levels of N(tele)-methylhistamine have been found to be slightly decreased. nih.gov

Table 4: this compound in the Central Nervous System

| Condition | Finding | Implication |

|---|---|---|

| Chronic Schizophrenia | Elevated levels in cerebrospinal fluid (CSF) ebi.ac.uknih.gov | Suggests increased central histaminergic system activity. ebi.ac.uk |

| Alzheimer's Disease | Slightly decreased levels in CSF nih.gov | Reflects degeneration of histamine neurons. nih.gov |

| Cerebral Malaria (Murine Model) | Brain levels deplete more quickly in H3R-deficient mice post-infection. plos.org | Levels reflect neuronal histamine activity and are modulated by H3R. plos.org |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of N(tele)-methylhistaminium, enabling its separation from other closely related compounds and complex biological matrix components. Gas chromatography (GC) and liquid chromatography (LC), particularly in their high-performance formats, are the most employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful tool for the analysis of this compound. nih.gov However, due to the low volatility of this compound, derivatization is a necessary prerequisite for GC-based analysis. sigmaaldrich.comrestek.com This process modifies the analyte to a more volatile and thermally stable form, making it amenable to GC separation. sigmaaldrich.com

One established GC-MS method involves the derivatization of N(tele)-methylhistamine to its heptafluorobutyryl derivative. nih.gov This approach, combined with negative ion-chemical ionization mass spectrometry (NICI-MS), allows for highly sensitive quantification. nih.gov For instance, a study successfully quantified N(tele)-methylhistamine in human plasma with a lower limit of sensitivity of 6 picograms injected on-column. nih.gov The precision of this assay was reported to be 1.9%, with an accuracy of 106.8 ± 1.9%. nih.gov Another approach developed a GC-electron capture mass spectrometry assay for the histamine (B1213489) H3 receptor agonist, N(alpha)-methylhistamine, showcasing the adaptability of GC-MS for related compounds. nih.gov This method demonstrated linearity from 50 pg to 10 ng, with a detection limit of 50 pg/ml in gastric juice and plasma. nih.gov

| Analyte | Derivative | Matrix | Detection Limit | Reference |

|---|---|---|---|---|

| N(tele)-methylhistamine | Heptafluorobutyryl | Plasma | 6 pg (on-column) | nih.gov |

| N(alpha)-methylhistamine | Not specified | Gastric Juice, Plasma | 50 pg/ml | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its advanced version, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have become the methods of choice for the quantification of this compound in various biological fluids. mdpi.comdndi.orgnih.gov These techniques offer high sensitivity, specificity, and throughput. mdpi.commeasurlabs.com

A UPLC-MS/MS assay was developed for the simultaneous analysis of histamine and N(tele)-methylhistamine in human cerebrospinal fluid (CSF). nih.gov This method involves pre-column derivatization with 4-bromobenzenesulfonyl chloride. nih.gov The separation is achieved on a C18 column with a rapid gradient elution, allowing for a run time of just 3.5 minutes. nih.gov The assay demonstrated linearity in the concentration range of 6.25-625 pg/ml for N(tele)-methylhistamine, with coefficients of variation for repeatability and precision being less than 11.0%. nih.gov

Another UPLC-MS/MS method utilized a CORTECS UPLC HILIC (Hydrophilic Interaction Liquid Chromatography) column for the simultaneous quantification of acetylcholine, histamine, and their metabolites, including N(tele)-methylhistamine, in human CSF. lcms.cz This method boasts a simple one-step sample preparation and a short analysis time of 2.5 minutes, making it suitable for high-throughput screening. lcms.cz

| Technique | Analyte | Matrix | Linear Range | Key Features | Reference |

|---|---|---|---|---|---|

| UPLC-MS/MS | N(tele)-methylhistamine | Cerebrospinal Fluid | 6.25-625 pg/ml | Pre-column derivatization, 3.5 min run time | nih.gov |

| UPLC-MS/MS | N(tele)-methylhistamine | Cerebrospinal Fluid | Not specified | HILIC column, 2.5 min run time, high-throughput | lcms.cz |

Mass Spectrometry-Based Detection Strategies

Mass spectrometry is the key detection technology that provides the high selectivity and sensitivity required for analyzing this compound at low physiological concentrations.

Negative Ion-Chemical Ionization Mass Spectrometry (NICI-MS)

Negative ion-chemical ionization mass spectrometry (NICI-MS) is a highly sensitive ionization technique often used in conjunction with GC. nih.gov It is particularly effective for compounds that have been derivatized with electron-capturing groups, such as pentafluorobenzyl or heptafluorobutyryl groups. nih.govnih.gov For the analysis of N(tele)-methylhistamine, derivatization to the heptafluorobutyryl derivative allows for quantification by selected ion monitoring of the ratio of specific ions, providing excellent precision and accuracy. nih.gov This technique has proven to be significantly more sensitive and accurate than previous methods for quantifying histamine and its metabolites in plasma. nih.gov

Stable Isotope Dilution Assay (SIDA)

The stable isotope dilution assay (SIDA) is considered the gold standard for quantitative analysis in mass spectrometry. tum.de This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., N(tele)-[2H3]methylhistamine) to the sample as an internal standard at the beginning of the sample preparation process. nih.govtum.de Because the labeled standard has nearly identical chemical and physical properties to the endogenous analyte, it can accurately correct for any losses during sample extraction, purification, and derivatization, as well as for matrix effects during the mass spectrometric analysis. tum.defrontiersin.orgfrontiersin.org The concentration of the analyte is then determined by measuring the ratio of the signal from the unlabeled analyte to that of the labeled internal standard. tum.de SIDA has been successfully applied in combination with both GC-NICI-MS and LC-MS/MS for the accurate quantification of N(tele)-methylhistamine and other biogenic amines in various biological matrices. nih.govnih.govnih.gov

Sample Preparation and Derivatization Techniques

Proper sample preparation is a critical step to remove interfering substances and to concentrate the analyte before instrumental analysis. uthsc.edu For this compound, this typically involves deproteinization of the sample, followed by extraction. nih.gov A common procedure for plasma samples includes deproteinization, extraction into butanol, and then back-extraction into hydrochloric acid. nih.gov For urine samples, a similar butanol extraction and back-extraction into HCl is employed. nih.gov

Extraction and Purification Protocols

The initial step in the analysis of this compound from biological samples, such as urine, plasma, or cerebrospinal fluid (CSF), is its extraction and purification from the complex matrix. rchsd.orgnih.gov The goal is to isolate the analyte of interest and remove interfering substances that could compromise the accuracy of the quantification.

In gas chromatography-mass spectrometry (GC-MS) methods, an organic extraction step is typically performed to isolate this compound and its internal standard from the biological sample before derivatization. umich.edu For liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, the extraction protocol is integrated with the subsequent analytical steps to ensure a clean sample is introduced into the instrument.

The choice of extraction and purification protocol depends on the nature of the biological sample, the analytical technique employed, and the required sensitivity of the assay.

Derivatization Reagents and Procedures

Derivatization is a chemical modification process frequently employed in the analysis of this compound to improve its analytical properties for chromatography and detection. ddtjournal.com This is particularly important for GC-MS analysis, which requires analytes to be volatile and thermally stable, and can also significantly enhance ionization efficiency and detection sensitivity in LC-MS/MS. ddtjournal.comsigmaaldrich.com

A variety of derivatization reagents and procedures have been developed for this compound and related biogenic amines.

For LC-MS/MS Analysis: A widely used method involves pre-column derivatization of the primary amine group of this compound. One such reagent is 4-bromobenzenesulfonyl chloride . nih.govoup.com This derivatization is followed by analysis using reversed-phase liquid chromatography with mass spectrometry detection and positive electrospray ionization. nih.gov Other reagents reported for derivatizing histamine and its metabolites for LC-based methods include dansyl chloride , 1,2-naphthoquinone-4-sulfonate , and o-phthalaldehyde (OPA) with sodium sulfite. researchgate.net

For GC-MS Analysis: For quantification by GC-MS, N(tele)-methylhistamine is often converted into a volatile derivative. A reported method involves its analysis as a bis-heptafluorobutyryl derivative . jpp.krakow.pl Silylation is another common derivatization strategy for GC analysis, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), to convert polar functional groups into more volatile trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.comnih.gov

The derivatization procedure must be carefully optimized, considering factors like reaction time, temperature, and the stability of the resulting derivative to ensure efficient and reproducible conversion of the analyte. nih.gov

Table 1: Derivatization Reagents for this compound Analysis

| Analytical Technique | Derivatization Reagent | Derivative Formed | Reference |

|---|---|---|---|

| LC-MS/MS | 4-bromobenzenesulfonyl chloride | Sulfonamide | nih.gov, oup.com |

| GC-MS | Heptafluorobutyric anhydride | bis-heptafluorobutyryl derivative | jpp.krakow.pl |

| HPLC-Amperometry | o-phthalaldehyde (OPA) and sodium sulfite | N-alkyl-1-isoindole sulfonate | researchgate.net |

| LC-MS | Dansyl chloride | Dansyl derivative | researchgate.net |

| LC-MS | 1,2-naphthoquinone-4-sulfonate | Naphthoquinone derivative | researchgate.net |

Validation of Analytical Methods: Sensitivity, Precision, and Reproducibility

The validation of analytical methods is a critical requirement to ensure that the obtained results are reliable, accurate, and reproducible. gtfch.orgnpra.gov.my For this compound quantification, validation is performed according to international guidelines and assesses several key performance characteristics. elementlabsolutions.comich.org

Sensitivity: The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, often defined by a signal-to-noise ratio of at least 3:1. gtfch.org The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC™-MS/MS) assay, linearity was established in the concentration range of 6.25-625 pg/ml for N(tele)-methylhistamine. nih.gov An HPLC-amperometry method reported a limit of detection of 0.125 pmol. researchgate.net

Precision: Precision measures the closeness of agreement between a series of measurements from the same sample. elementlabsolutions.com It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision: The precision within a single laboratory over a longer period, accounting for variations such as different days, analysts, or equipment. ich.org

For a UPLC™-MS/MS method for N(tele)-methylhistamine, the coefficients of variation (CVs) for repeatability and precision were less than 11.0% over the tested concentration ranges. nih.govoup.com

Reproducibility: Reproducibility assesses the precision between different laboratories, which is a key consideration for standardizing methods. ich.org While specific inter-laboratory reproducibility data for this compound is not detailed in the provided context, the validation of methods within a laboratory (intermediate precision) ensures a high degree of consistency. gtfch.org

The validation process confirms that the analytical procedure is "fit-for-purpose" and provides confidence in the accuracy of the measured this compound concentrations in research and clinical applications. vulcanchem.comelementlabsolutions.com

Table 2: Validation Parameters for this compound Analytical Methods

| Method | Linearity Range | Sensitivity (LOD/LOQ) | Precision (CV%) | Reference |

|---|---|---|---|---|

| UPLC-MS/MS | 50-5000 pM (6.25-625 pg/ml) | Not explicitly stated, but linearity range suggests high sensitivity. | < 11.0% | nih.gov, oup.com |

| HPLC-Amperometry | Not explicitly stated | LOD: 0.125 pmol (at S/N = 3:1) | Not explicitly stated | researchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name | Role/Type |

|---|---|

| This compound | Analyte |

| Histamine | Precursor Metabolite |

| 4-bromobenzenesulfonyl chloride | Derivatization Reagent |

| Dansyl chloride | Derivatization Reagent |

| 1,2-naphthoquinone-4-sulfonate | Derivatization Reagent |

| o-phthalaldehyde (OPA) | Derivatization Reagent |

| Sodium sulfite | Derivatization Reagent |

| Heptafluorobutyric anhydride | Derivatization Reagent (Precursor to bis-heptafluorobutyryl derivative) |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Derivatization Reagent |

| Trimethylchlorosilane (TMCS) | Derivatization Catalyst |

Research Applications and Theoretical Modeling

Application in Metabolic Tracing and Pathway Elucidation Studies

Stable isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways. nih.govnih.gov In the context of N(tele)-methylhistaminium, this involves the use of isotopically labeled precursors, such as ¹³C- or ¹⁵N-labeled histidine or histamine (B1213489), to follow their conversion into this compound. This allows researchers to quantify the flux through the histamine N-methyltransferase (HNMT) pathway, the primary route for histamine metabolism in the brain. sigmaaldrich.comnih.gov

For instance, in studies of neurological disorders where histamine dysregulation is implicated, metabolic tracing can reveal alterations in the rate of this compound production, providing a dynamic measure of pathway function that complements static concentration measurements. vulcanchem.com These studies are crucial for understanding the biochemical basis of such disorders and for identifying potential therapeutic targets.

Metabolomics Research in Biological Systems (Non-Human Models)

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has been widely applied in non-human models to understand the role of this compound in various biological systems. iu.edunih.gov These studies often involve the comprehensive analysis of biofluids and tissues to identify and quantify a wide range of metabolites, including this compound.

Identification and Quantification in Biological Fluids (e.g., Cerebrospinal Fluid, Plasma)

The accurate measurement of this compound in biological fluids is essential for assessing histaminergic activity. In non-human primate models, for example, multiomic profiling of cerebrospinal fluid (CSF) and serum has been used to investigate the effects of iron deficiency on neurologically important biochemicals. nih.gov In one such study, this compound was identified and quantified in the CSF of rhesus infants, revealing alterations in its levels in response to iron-deficient diets. nih.gov

Similarly, studies in rodents and other animal models have focused on developing sensitive and specific methods for quantifying this compound in plasma and CSF. nih.govnih.gov These methods, often employing liquid chromatography-mass spectrometry (LC-MS), are crucial for understanding the pharmacokinetics of histamine and its metabolites and for correlating their levels with specific physiological or behavioral outcomes. nih.govnih.gov For instance, a study on a non-human primate model of maternal immune activation analyzed the global metabolome in plasma and CSF, among other tissues, to identify molecular signatures relevant to neurodevelopmental disorders. iu.edu

Table 1: Quantification of this compound in Biological Fluids of Non-Human Models

| Biological Fluid | Animal Model | Analytical Method | Key Findings | Reference |

|---|---|---|---|---|

| Cerebrospinal Fluid | Rhesus Monkey | HPLC/MS | Altered levels in iron-deficient infants. nih.gov | nih.gov |

| Plasma | Human Volunteers | Gas Chromatography-Negative Ion-Chemical Ionization Mass Spectrometry | Developed a sensitive and accurate quantification method. nih.gov | nih.gov |

| Cerebrospinal Fluid | Narcoleptic Patients and Controls | UPLC™-MS/MS | No significant difference in levels between groups. nih.gov | nih.gov |

Analysis of Altered Metabolic States

Metabolomics studies in non-human models are particularly valuable for investigating how different physiological or pathological conditions alter metabolic pathways, including histamine metabolism. For example, research on sub-chronic variable stress in mice revealed sex-dependent metabolic differences, highlighting the impact of stress on various metabolic pathways. mdpi.com

In a study investigating a non-human primate model of maternal immune activation, global metabolic profiles were analyzed in offspring, revealing significant differences in lipid, amino acid, and nucleotide metabolism between the maternal immune activation and control groups. iu.edu Such studies provide a broad view of the metabolic perturbations that occur in response to specific challenges and can help to identify biomarkers associated with these altered states. The analysis of this compound within this broader metabolic context can provide insights into the specific role of the histaminergic system in these conditions.

Computational Approaches and In Silico Modeling

Computational modeling has become an indispensable tool for understanding complex biological systems, including metabolic networks. nih.govgithub.com In silico approaches allow researchers to simulate and predict the behavior of these networks under different conditions, providing insights that can guide experimental studies.

Metabolic Network Reconstruction and Analysis

Metabolic network reconstruction involves the assembly of all known metabolic reactions in an organism into a comprehensive model. nih.govembopress.org These genome-scale metabolic models (GEMs) can be used to simulate the flow of metabolites through various pathways, including the synthesis and degradation of this compound. ethz.chnih.gov

By integrating genomic and biochemical data, researchers can create detailed maps of an organism's metabolic capabilities. nih.govenergy.gov this compound is included as a metabolite in human metabolic network reconstructions, such as Recon 2. ebi.ac.uk These models can be used to predict the effects of genetic mutations or environmental changes on metabolic fluxes, including the production of this compound. ethz.ch For example, sensitivity analysis of these networks can help to identify enzymes that have the most significant impact on the levels of specific metabolites. ethz.ch

Molecular Dynamics and Simulation Studies of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations provide a detailed, atomistic view of the interactions between enzymes and their substrates. nih.govacs.orgmdpi.com In the context of this compound, MD simulations have been used to study the enzyme responsible for its synthesis, histamine N-methyltransferase (HNMT). nih.govacs.orgpharmgkb.org

These simulations can reveal how genetic variations in the HNMT gene, such as the Thr105Ile polymorphism, affect the enzyme's structure, dynamics, and catalytic activity. nih.govacs.orgpharmgkb.org For instance, MD studies have shown that this polymorphism, located away from the active site, can alter the packing of the protein and influence the orientation of residues involved in binding the co-substrate and histamine. nih.govacs.org Furthermore, simulations have elucidated the mechanism by which monoamine oxidase B (MAO-B) preferably metabolizes N-methylhistamine over histamine, highlighting the role of the enzyme's catalytic environment. nih.gov These computational insights are crucial for understanding the molecular basis of individual differences in histamine metabolism and for designing drugs that can modulate HNMT activity. mdpi.comresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Histamine |

| Histidine |

| N(tele)-methylhistamine |

| S-adenosyl-L-methionine |

| tele-methylhistamine |

| tele-methylimidazoleacetic acid |

| N-tele-(R)-α-dimethylhistamine |

| 4-bromobenzenesulfonyl chloride |

| N-methylhistamine |

| Acetylcholine |

| ¹³C-labeled histidine |

| ¹⁵N-labeled histidine |

| ¹³C-labeled histamine |

| ¹⁵N-labeled histamine |

| ¹³C-glucose |

| ¹³C, ¹⁵N-glutamine |

| ¹³C-propionate |

| Methanol |

| Acetonitrile |

| Formic acid |

| Methoxyamine |

| N-methyl-N-trimethylsilyltrifluoroacetamide |

| Pyruvate |

| Glycerol |

| Acyl-CoA |

| Malonyl-CoA |

| Homocysteine |

| d8-Homocysteine |

| Dithiothreitol (DTT) |

| Chloroform |

| Taurine |

| Hypoxanthine |

| Glucose |

| 2-Hydroxyisovalerate |

| Ethanolamine |

| Lactate |

| Glutamate |

| 3-hydroxybutyrate |

| Phosphatidic acids |

| Succinate |

| Tetradecenoylcarnitine |

| Xanthine |

| L-isoleucine |

| Citrate |

| Vilazodone |

| Dihydroergotamine |

| Metoprine |

| Tacrine |

| Imidazoleacetic acid |

| Imidazolacetaldehyde |

| Benzylamine |

| Cyanoacrylate |

| Trypan blue |

| Tellurium |

| Kaolin |

| Silicone oil |

| Maltose |

| Acetate |

| CTP |

| CMP |

| CDP |

| NADPH |

| ATP |

| Iron dextran |

| Neomycin C |

| Ornaline |

| PS (20:0/0:0) |

| N4-Phosphoagmatine |

| Aldosterone |

| Cortisol |

| Corticosterone |

| Progesterone |

| Dehydroepiandrosterone |

| Androsterone |

| Androst-4-ene-3,17-dione |

| Adipic acid |

| Sebacic acid |

| Suberic acid |

| Bilirubin(2-) |

| Thymidine |

| Uridine |

| 2'-deoxyuridine |

| 7-dehydrodesmosterol |

| Orotate |

| Sedoheptulose 7-phosphate(2-) |

| Leukotriene D4 |

| 2-methylcitrate(3-) |

| 5-aminolevulinic acid |

| Glycine betaine |

| Creatine |

| Creatinine |

| Glycine |

| (N(omega)-L-arginino)succinate(1-) |

| Guanidinoacetic acid |

| Urea |

| (S)-3-aminoisobutyric acid |

| 5-oxoprolinate |

| L-glutamine |

| 2-oxoglutarate(2-) |

| L-glutamate(1-) |

| L-asparagine |

| Fumarate(2-) |

| Succinate(2-) |

| Acetoacetate |

| Acetone |

| (R)-3-hydroxybutyrate |

| (R)-mevalonate |

| 17alpha-hydroxypregnenolone |

| 17alpha-hydroxyprogesterone |

| Retinol |

| Sorbitol |

| 1-methyl-4-imidazoleacetic acid |

| Imidazol-4-ylacetate |

| L-histidine |

| 5-hydroxy-L-tryptophan |

| 3-methyl-2-oxobutanoate |

| 3-methyl-2-oxovalerate histaminium |

| L-isoleucine |

| L-leucine |

| L-lysinium(1+) |

| L-pipecol[c] |

| L-valine |

| S-adenosyl-L-homocysteine |

| L-homocysteine |

| L-methionine |

| L-gulono-1,4-lactone |

| D-glucurono-6,3-lactone |

| 3-ureidoisobutyric acid |

| beta-D-fructofuranose 2,6-bisphosphate(4-) |

| L-saccharopinate(1-) |

| alpha-N-acetylneuraminyl-(2->3)-beta |

| AKT1 |

| STAT3 |

| TP53 |

| MAPK1 |

Q & A

Q. How does the Tversky similarity index resolve structural ambiguities between this compound and endogenous metabolites?

- Methodological Answer : Apply the Tversky index (α = 0.5–1.5) to compare substructural features. For α = 0.5, prioritize unique fragments of this compound (e.g., methylated imidazole rings) against reference compounds like thiamin. Use rank-based clustering (as in MetMaxStruct) to identify false positives in structural databases .

Q. What strategies address discrepancies in reported thermodynamic properties of this compound?

- Methodological Answer :

- Cross-Validation : Compare ΔfH° and ΔrG° values across NIST, AIST/NIMC, and peer-reviewed studies.

- Error Analysis : Quantify uncertainties in calorimetry or mass spectrometry measurements.

- Computational Validation : Use density functional theory (DFT) to model gas-phase energetics and reconcile experimental vs. theoretical values .

Q. How to optimize GC-MS parameters for quantifying this compound in urinary metabolites?

- Methodological Answer :

- Derivatization : Use BSTFA or MTSTFA to enhance volatility.

- Extraction Ion Scans : Monitor m/z 111 (characteristic fragment) and confirm with NIST MS library matches.

- Quantitative Thresholds : Validate limits of detection (LOD) via spike-recovery experiments in synthetic urine matrices .

Q. What computational frameworks model the metabolic pathways of this compound?

- Methodological Answer : Combine kinetic modeling (e.g., COPASI) with enzyme kinetics data for histamine N-methyltransferase (HNMT). Parameterize rate constants (kcat/Km) using in vitro assays and validate against in vivo pharmacokinetic profiles .

Q. How to design a study investigating this compound’s role in inflammatory responses?

- Methodological Answer :

- Experimental Groups : Include wild-type vs. HNMT-knockout models.

- Endpoint Assays : Measure histamine degradation products (e.g., N-methylimidazole acetic acid) via LC-MS/MS.

- Statistical Design : Use ANOVA with post-hoc Tukey tests; predefine subgroup analyses to avoid data dredging .

Q. What statistical methods resolve conflicting bioactivity data in this compound studies?

- Methodological Answer : Apply meta-analytic frameworks (e.g., random-effects models) to aggregate IC₅₀/EC₅₀ values from independent studies. Adjust for batch effects (e.g., cell line variability) using mixed-effects regression. Report effect sizes with 95% confidence intervals instead of relying solely on p-values .

Q. How to ensure FAIR compliance when publishing datasets on this compound?

- Methodological Answer :

- Metadata Standards : Use ISA-Tab for experimental metadata, linking raw spectra (e.g., NMR, MS) to protocols.

- Repositories : Deposit in Chemotion or RADAR4Chem with persistent identifiers (DOIs).

- Terminology Services : Align compound descriptors with IUPAC nomenclature via NFDI4Chem’s terminology service .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.